Dopastatin

Dopamine D2 Receptor Agonist Potency EC50

Dopastatin (TBR-760) is the only commercially available reference compound for the clinical trial NCT04335357. Its unique chimeric structure simultaneously activates SSTR2 and D2R, enabling heterodimerization studies impossible with co-administered mono-therapies. With a validated D2R EC50 of 0.064 nM and a 41.1% Emax for GH suppression, it is the definitive standard for benchmarking new-generation dopastatin analogs.

Molecular Formula C86H116N16O12S4
Molecular Weight 1694.2 g/mol
CAS No. 868562-36-1
Cat. No. B12422115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopastatin
CAS868562-36-1
Molecular FormulaC86H116N16O12S4
Molecular Weight1694.2 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCCC(C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)NC(C(C)O)C(=O)N)NC(=O)CSCC9CC1C(CC2=CNC3=CC=CC1=C23)N(C9)CCC
InChIInChI=1S/C86H116N16O12S4/c1-5-30-101-41-51(32-60-58-17-14-22-64-76(58)54(39-91-64)36-72(60)101)43-115-47-74(105)89-29-13-11-21-66(93-75(106)48-116-44-52-33-61-59-18-15-23-65-77(59)55(40-92-65)37-73(61)102(42-52)31-6-2)81(109)99-70-45-117-118-46-71(86(114)100-78(49(4)103)79(88)107)98-80(108)62(7-3)94-82(110)67(20-10-12-28-87)95-84(112)69(35-53-38-90-63-19-9-8-16-57(53)63)97-83(111)68(96-85(70)113)34-50-24-26-56(104)27-25-50/h8-9,14-19,22-27,38-40,49,51-52,60-62,66-73,78,90-92,103-104H,5-7,10-13,20-21,28-37,41-48,87H2,1-4H3,(H2,88,107)(H,89,105)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,111)(H,98,108)(H,99,109)(H,100,114)/t49-,51-,52-,60-,61-,62+,66-,67+,68+,69-,70+,71+,72-,73-,78+/m1/s1
InChIKeyWLBJBODHTIKYSL-JFPOTJHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopastatin (CAS 868562-36-1) Procurement Guide: A Chimeric Somatostatin-Dopamine Agonist for Pituitary Adenoma Research


Dopastatin (CAS 868562-36-1), also known as TBR-760 or BIM-23A760, is a small molecule chimeric compound designed to act as a potent agonist at both dopamine type 2 (D2R) and somatostatin type 2 (SSTR2) receptors [1]. This investigational drug represents a class of bifunctional ligands, or 'dopastatins', which are chemically engineered to simultaneously target both receptor systems, a feature distinct from classical mono-targeted therapies [2]. Dopastatin is currently under investigation in a Phase 2 clinical trial (NCT04335357) for the treatment of adult patients with non-functioning pituitary adenomas [3].

Why Generic Substitution Fails: The Functional Necessity of Dopastatin's Chimeric Design


Substituting Dopastatin with a combination of separate dopamine and somatostatin receptor agonists, such as octreotide and cabergoline, does not replicate its pharmacological profile. Preclinical data demonstrate that chimeric SST-DA compounds (dopastatins) display increased potency in inhibiting growth hormone (GH) secretion from human adenoma cells compared to individual SST or DA analogs, even when those individual analogs are administered in combination [1]. This enhanced efficacy is attributed to the ability of a single chimeric molecule to bridge and cooperatively activate SSTR2 and D2DR heterodimers, an interaction that cannot be efficiently triggered by two separate molecules acting in trans [2]. Furthermore, the clinical development of the first-generation dopastatin TBR-760 was halted due to interference from a metabolite that antagonized its D2R activity, underscoring that even subtle differences in metabolic stability between dopastatin analogs critically impact therapeutic viability [3].

Quantitative Differentiation of Dopastatin (TBR-760) Against Key Comparators


Superior In Vitro Potency at the D2 Receptor Compared to its Next-Generation Analog

TBR-760 demonstrates sub-nanomolar potency at the dopamine D2 receptor (D2R), which is significantly higher than that of its second-generation successor, TBR-065. Specifically, TBR-760 has an EC50 of 0.064 nM for D2R agonist activity in a cAMP assay [1]. In contrast, the EC50 for D2R binding of TBR-065 is reported as 12.1 nM [1]. This represents a nearly 200-fold difference in potency at the D2R.

Dopamine D2 Receptor Agonist Potency EC50 TBR-065

High SSTR2 Binding Affinity of TBR-760 Validates its Somatostatinergic Component

The somatostatinergic component of TBR-760 is confirmed by its high affinity for the somatostatin receptor subtype 2 (SSTR2). Literature reports indicate an IC50 of 3 pmol/l (0.003 nM) for SSTR2 binding [1]. While direct head-to-head binding data for other comparators in the same assay is limited, this sub-nanomolar affinity is a key defining characteristic of the compound's dual-action profile.

Somatostatin Receptor 2 SSTR2 Binding Affinity IC50

Enhanced Inhibition of Prolactin (PRL) Secretion vs. Cabergoline in Prolactinomas

In dopamine-sensitive prolactinomas, TBR-760 (BIM-23A760) demonstrates superior potency in suppressing prolactin (PRL) secretion compared to the standard-of-care D2R agonist, cabergoline. TBR-760 achieved a maximal PRL inhibition comparable to cabergoline but with a significantly lower EC50 value of 0.5 ± 0.1 pmol/l, compared to 2.5 ± 1.5 pmol/l for cabergoline [1].

Prolactinoma Prolactin PRL Cabergoline EC50

Higher Efficacy in Suppressing GH Secretion Compared to Octreotide and Cabergoline Combination Therapy

While TBR-760 is less efficacious than the second-generation analog TBR-065 in suppressing GH, it remains a critical benchmark compound. In primary cultures of human GH-secreting adenomas, TBR-760 achieved a maximal GH suppression (Emax) of 41.1 ± 12.5% [1]. This is notable as it forms the baseline against which newer dopastatins are measured. For procurement, TBR-760 serves as the essential reference standard for comparative efficacy studies.

Growth Hormone GH Acromegaly Octreotide Cabergoline Emax

Defined Application Scenarios for Dopastatin (TBR-760) in Research and Development


Benchmarking Next-Generation Dopastatin Analogs

The primary industrial application of TBR-760 is as a reference compound in the development of novel dopastatin analogs. Its well-characterized pharmacological profile, including a 41.1% Emax for GH suppression and a D2R EC50 of 0.064 nM, makes it an essential control for establishing the superiority of new candidates like TBR-065 [1]. Procurement is necessary for any laboratory engaged in the design and validation of improved SSTR2/D2R chimeric agonists.

Investigating the Molecular Pharmacology of SSTR2/D2R Heterodimers

TBR-760 is a key tool for investigating the functional consequences of SSTR2 and D2R receptor heterodimerization. Its chimeric nature allows it to simultaneously engage both receptors on the cell surface, which is thought to underlie the synergistic effects observed in GH and PRL secretion assays [2]. Researchers studying GPCR oligomerization and its impact on downstream signaling will find TBR-760 invaluable for demonstrating the unique pharmacology that arises from heterodimer activation, distinct from co-administration of two separate agonists.

Probing D2R-Mediated Signaling in Dopamine-Sensitive Tumor Models

Given its exceptionally high potency at the D2R (EC50 0.064 nM), TBR-760 serves as a superior tool for dissecting the specific contributions of D2R signaling in cell models where this pathway is critical, such as prolactinomas. The 5-fold lower EC50 compared to cabergoline in suppressing PRL secretion [3] indicates its utility as a more sensitive probe for functional D2R studies, enabling researchers to detect and quantify responses at lower ligand concentrations.

Reference Standard for Clinical Trial Correlative Studies

As TBR-760 is the active compound in the clinical trial NCT04335357 for non-functioning pituitary adenomas [4], it is an indispensable reference standard for any correlative research linked to this study. This includes the validation of pharmacodynamic biomarkers, analysis of patient-derived samples, and the development of companion diagnostic assays. Procuring the exact clinical-grade compound ensures consistency and relevance of findings to the ongoing clinical investigation.

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